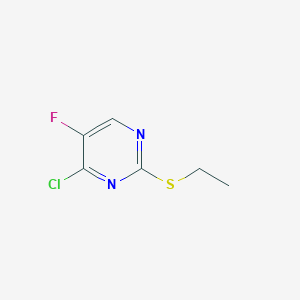

2-Ethylthio-4-chloro-5-fluoro-pyrimidine

Beschreibung

2-Ethylthio-4-chloro-5-fluoro-pyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₆H₆ClFN₂S (calculated molecular weight: 192.57 g/mol). Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science. The substitution pattern of this compound—ethylthio at position 2, chloro at position 4, and fluoro at position 5—confers unique electronic and steric properties. The ethylthio group enhances lipophilicity compared to smaller substituents (e.g., methylthio or methoxy), while the electron-withdrawing chlorine and fluorine atoms influence reactivity in nucleophilic substitution or cross-coupling reactions.

Eigenschaften

IUPAC Name |

4-chloro-2-ethylsulfanyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTXHQIAXSYJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Ethylthio-4-chloro-5-fluoro-pyrimidine typically involves the introduction of the ethylthio, chloro, and fluoro substituents onto the pyrimidine ring. One common synthetic route involves the reaction of 2-chloro-4,5-difluoropyrimidine with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 2 is replaced by the ethylthio group. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 0-50°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

2-Ethylthio-4-chloro-5-fluoro-pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and various organic solvents.

Oxidation and Reduction: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the ethylthio group to an ethyl group using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine, while oxidation of the ethylthio group would produce a sulfoxide or sulfone derivative .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving pyrimidine derivatives. Its structure includes a pyrimidine ring substituted with ethylthio, chloro, and fluoro groups, which contribute to its unique chemical reactivity and biological properties.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-ethylthio-4-chloro-5-fluoro-pyrimidine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Antiviral Activity

Recent studies have explored the antiviral potential of pyrimidine derivatives against influenza viruses. The unique substitution pattern in this compound may enhance its efficacy as a therapeutic agent in combating viral infections by targeting viral replication mechanisms.

Drug Development

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance:

- Inhibitors of Kinases : It is utilized in the development of inhibitors targeting protein kinases involved in cancer progression.

- Anticonvulsants : Some derivatives have been evaluated for their anticonvulsant properties, showing promise in reducing seizure activity in animal models.

Case Study 1: Anticancer Screening

A study evaluated several pyrimidine derivatives, including those related to this compound, for their antiproliferative effects on human cancer cell lines (A375, DU145). The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity against these cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A375 | 25 |

| Compound B | DU145 | 30 |

| This compound | MCF-7 | 20 |

Case Study 2: Antiviral Efficacy

Another research effort focused on evaluating the antiviral efficacy of various pyrimidine derivatives against influenza viruses. The study found that compounds with similar structural features to this compound exhibited significant inhibition of viral replication in vitro.

Wirkmechanismus

The mechanism of action of 2-Ethylthio-4-chloro-5-fluoro-pyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may interfere with DNA replication or repair processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Reactivity: Ethylthio vs. However, its stronger electron-donating nature (compared to ethoxy) may stabilize intermediates in coupling reactions . Halogen Positioning: Fluorine at C5 (common in all analogs) enhances metabolic stability and binding affinity in biological systems, while chlorine at C4 facilitates displacement in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Biological Activity: Analogs with 4-anilino substitutions (e.g., 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine) demonstrate antitumor activity, suggesting that the target compound could serve as a precursor for similar derivatives . Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate’s ester group enables prodrug strategies, enhancing bioavailability in preclinical models .

Synthetic Accessibility :

- Ethylthio-substituted pyrimidines are typically synthesized via thiolation of chloropyrimidines using ethylthiol or via Pd-catalyzed coupling. outlines a two-step procedure for a carboxylate analog, which could be adapted for the target compound .

Biologische Aktivität

2-Ethylthio-4-chloro-5-fluoro-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrimidines that exhibit significant pharmacological properties, including anticancer, antibacterial, and anticonvulsant effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit various cancer cell lines through multiple mechanisms.

Case Study:

A study evaluating the anticancer potential of related pyrimidines found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). For instance, an analog demonstrated an IC50 of 0.7 μM against MCF7 cells, indicating potent activity compared to standard chemotherapy agents like 5-fluorouracil (IC50 = 22.8 μM) .

Antibacterial Activity

The antibacterial properties of pyrimidines have also been documented. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the antibacterial efficacy of these compounds.

Data Table: Antibacterial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Related Pyrimidine Derivative | Escherichia coli | 16 µg/mL |

| Another Analog | Bacillus subtilis | 32 µg/mL |

This table illustrates the varying degrees of antibacterial activity against common pathogens, highlighting the potential of these compounds in treating bacterial infections .

Anticonvulsant Activity

The anticonvulsant effects of pyrimidine derivatives have been explored in animal models. A study demonstrated that certain analogs could significantly reduce seizure activity in mice subjected to maximal electroshock (MES) tests.

Findings:

In vivo tests showed that administration of 2-ethylthio derivatives at doses ranging from 30 to 300 mg/kg resulted in a dose-dependent reduction in seizure frequency, with significant results observed at higher doses .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition: Many pyrimidines act as inhibitors of enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Receptor Modulation: Compounds may also interact with various receptors, leading to altered signaling pathways associated with cancer growth and neuronal excitability.

- Antimicrobial Action: The structural features allow for penetration into bacterial cells, disrupting essential processes like DNA replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethylthio-4-chloro-5-fluoro-pyrimidine, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, replacing a chlorinated pyrimidine precursor with ethylthiol under controlled pH (6–7) and temperature (50–60°C) ensures selective substitution at the 2-position . Intermediate purity is verified using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm substitution patterns and rule out side products like 4-ethylthio isomers .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the chloro and fluoro substituents. Avoid exposure to moisture by using anhydrous solvents (e.g., THF, DMF) during reactions. Post-experiment waste must be segregated and treated via specialized chemical disposal protocols due to potential sulfur-containing byproducts .

Q. What analytical techniques are optimal for confirming the structure of this compound?

- Methodological Answer : Combine mass spectrometry (ESI-MS) for molecular weight confirmation, FT-IR to identify S–C and C–F bonds (~650 cm⁻¹ and ~1100 cm⁻¹, respectively), and X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment. Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to predict vibrational frequencies and compare with experimental data .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the pyrimidine ring for Suzuki-Miyaura coupling at the 4- and 5-positions. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in degassed toluene/Na₂CO₃ (2M). Monitor regioselectivity via LC-MS and compare with computational models (e.g., Fukui function analysis) to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Reproduce assays under standardized conditions (e.g., DMSO concentration ≤1% in cell-based studies) and validate purity via orthogonal methods (HPLC, elemental analysis). Use QSAR models to correlate substituent effects (e.g., logP, Hammett σ values) with bioactivity, and cross-reference with crystallographic data to assess binding modes .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Perform DFT calculations (M06-2X/def2-TZVP) to estimate hydrolysis pathways, focusing on C–Cl and C–S bond cleavage. Compare activation energies in aqueous vs. acidic conditions. Validate with experimental HPLC-MS degradation studies (pH 3–9 buffers, 25–50°C) to identify hydrolysis products like 4-hydroxy-5-fluoro-pyrimidine .

Q. What experimental designs mitigate competing side reactions during functionalization of the pyrimidine ring?

- Methodological Answer : Use protecting groups (e.g., Boc for amines) to block reactive sites during functionalization. Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize byproducts. For example, in amination reactions, maintain a 1.2:1 amine-to-substrate ratio and monitor via in situ Raman spectroscopy to track reaction progress .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Perform batch-to-batch NMR comparisons using a unified deuterated solvent (e.g., DMSO-d₆) and internal standard (TMS). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling patterns. Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of derivatives?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare means across derivatives. Validate model assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.